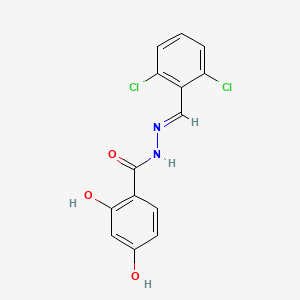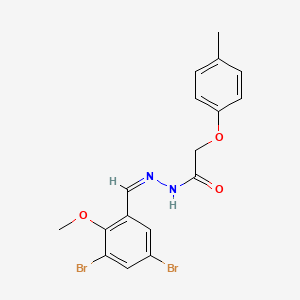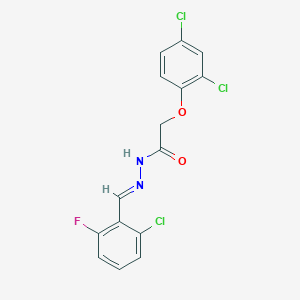![molecular formula C18H16N6O6 B3857512 N-[(E)-(4-nitrophenyl)methylideneamino]-N'-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide](/img/structure/B3857512.png)
N-[(E)-(4-nitrophenyl)methylideneamino]-N'-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide
Overview
Description
N-[(E)-(4-nitrophenyl)methylideneamino]-N’-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide is a complex organic compound characterized by the presence of nitrophenyl groups and imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-nitrophenyl)methylideneamino]-N’-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide typically involves the condensation of 4-nitrobenzaldehyde with butanediamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst, often an acid or base, to facilitate the formation of the imine bonds. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-nitrophenyl)methylideneamino]-N’-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The imine linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
N-[(E)-(4-nitrophenyl)methylideneamino]-N’-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(E)-(4-nitrophenyl)methylideneamino]-N’-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes or receptors, leading to changes in their activity. The imine linkages can also participate in covalent bonding with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(4-nitrophenyl)methylideneamino]methanamine
- **N-[(E)-(4-nitrophenyl)methylideneamino]furan-2-carboxamide
- **N-Methyl-4-nitrophenethylamine
Uniqueness
N-[(E)-(4-nitrophenyl)methylideneamino]-N’-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide is unique due to its specific combination of nitrophenyl groups and imine linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-N'-[(Z)-(4-nitrophenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O6/c25-17(21-19-11-13-1-5-15(6-2-13)23(27)28)9-10-18(26)22-20-12-14-3-7-16(8-4-14)24(29)30/h1-8,11-12H,9-10H2,(H,21,25)(H,22,26)/b19-11-,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUOLEXIMOHTAO-UHWBUFEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Iodophenyl)-3-{N'-[(2Z)-1-phenylbutan-2-ylidene]hydrazinecarbonyl}propanamide](/img/structure/B3857429.png)
![N,N-diethyl-2-[2-(4-fluorophenoxy)ethoxy]ethanamine](/img/structure/B3857438.png)

![N-(2-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B3857443.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-hydroxybenzamide](/img/structure/B3857466.png)
![(E)-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B3857470.png)
![1-[2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B3857477.png)

![1-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3857484.png)

![2-amino-4-methyl-N-[4-(methylthio)benzyl]-N-propylpyrimidine-5-carboxamide](/img/structure/B3857511.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-4-nitroaniline](/img/structure/B3857514.png)
![2-(4-chlorophenyl)-N-[(E)-2-phenylethylideneamino]acetamide](/img/structure/B3857522.png)

